N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide
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Overview
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide is a synthetic organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Amination: The pyridazine core is then subjected to amination with 4-aminophenylbutyramide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in cancer therapy.
Uniqueness
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridazine core with an amide linkage and a butyramide side chain provides a versatile scaffold for further functionalization and optimization in drug development and material science.
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-4-15(20)17-13-8-6-12(7-9-13)16-14-10-5-11(2)18-19-14/h5-10H,3-4H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPXJYRBZKGZOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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